1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid
Description
Properties
IUPAC Name |
1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8(14)13-7-12(2,3)10-5-4-9(6-11(10)13)18(15,16)17/h4-6H,7H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHNFQIOINGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Indole to Indoline
- Starting from 5-(3,6-dihydro-2H-pyridin-4-yl)-1H-indole or related indole derivatives, catalytic hydrogenation over platinum oxide or palladium on carbon in acetic acid at room temperature for 24 hours yields the corresponding 2,3-dihydroindole (indoline) compounds with high selectivity.
N-Acetylation of Indoline
Acetylation at the nitrogen atom is achieved by reacting the indoline derivative with acetyl chloride or acetic anhydride in anhydrous conditions, often in dichloromethane or other inert solvents with a base such as triethylamine to scavenge HCl.
The reaction proceeds smoothly at room temperature under nitrogen atmosphere, yielding N-acetylated indoline derivatives in good yields.
Characterization by ^1H-NMR, LC-MS, FT-IR, and UV-Visible spectroscopy confirms the structure and purity of the acetylated products.
Sulfonation at the 6-Position
Sulfonation is typically performed using sulfonyl chlorides such as benzenesulfonyl chloride or chlorosulfonic acid derivatives.
For example, a solution of the indoline derivative in pyridine is cooled to 0°C, and benzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for 16 hours, then worked up by dilution with ethyl acetate, washing, drying, and concentration to isolate the sulfonated product.
Alternative sulfonation methods involve the use of sulfuric acid or other sulfonating agents under controlled temperature to avoid overreaction or rearrangement.
Nitration and Amination (Optional Steps for Functionalization)
Nitration of the 3,3-dimethylindoline can be performed by adding nitric acid solution dropwise at low temperature (-15 to 10°C) to the indoline HCl salt in sulfuric acid, followed by neutralization and extraction to isolate the 6-nitro derivative in high yield (~91%).
Subsequent hydrogenation under mild conditions (e.g., hydrogen gas at 30 psi with Pd/C catalyst) converts the nitro group to an amino group, yielding 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone with excellent purity (>99.9%) and yield (~94%).
Representative Data Table for Key Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indoline formation | PtO2, AcOH, H2, RT, 24h | High | Selective reduction of indole to indoline |
| 3,3-Dimethylindoline HCl salt | Basification with NaOH, acidification with HCl/IPA | 75.5 | High purity (98.4%) |
| N-Acetylation | Acetyl chloride, TEA, DCM, RT | Good | Confirmed by ^1H-NMR, LC-MS, FT-IR |
| Sulfonation | Benzenesulfonyl chloride, pyridine, 0°C to RT | Moderate | 16h reaction, workup with ethyl acetate |
| Nitration | HNO3 in H2SO4, -15 to 10°C, 1h | 91 | Followed by neutralization and extraction |
| Amination (hydrogenation) | H2, Pd/C, 30 psi, RT | 94 | High purity amino derivative |
Analysis and Notes on Preparation Methods
The use of mild catalytic hydrogenation ensures selective reduction without over-reduction or ring opening.
Acetylation under anhydrous and inert atmosphere conditions prevents side reactions and ensures high purity.
Sulfonation requires careful temperature control to avoid rearrangements or polymerization; pyridine serves both as solvent and acid scavenger.
Nitration and subsequent amination steps allow further functionalization, expanding the compound’s utility in pharmaceutical applications.
The preparation methods utilize conventional organic synthesis techniques but require optimization of reaction times, temperatures, and workup procedures to maximize yield and purity.
The described methods are scalable and have been demonstrated in multi-gram quantities with reproducible results.
Chemical Reactions Analysis
1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 0.5 - 1.0 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 0.3 - 0.5 | Inhibition of PI3K/mTOR pathways |
| A549 (Lung) | 0.4 - 0.6 | Disruption of microtubule dynamics |
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies due to its ability to interact with biological targets. It has shown inhibitory effects on kinases such as Aurora kinases, which are crucial in cell signaling pathways often overexpressed in cancer cells .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonic acid group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This property makes it a valuable tool in studying various biochemical pathways.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Studies utilizing primary cortical neurons have indicated that it can reduce neuronal damage under ischemic conditions by modulating cellular signaling pathways .
Industrial Applications
Synthesis of Dyes and Pigments
1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is also used in the synthesis of dyes and pigments due to its stable chemical structure and reactivity with other compounds . This application is significant in the textile and coatings industries.
Fine Chemicals Production
The compound serves as a building block for various fine chemicals, contributing to the development of new materials with specific properties tailored for industrial applications .
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid on HCT116 colon cancer cells revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. The study utilized flow cytometry to analyze cell viability and proliferation rates post-treatment .
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of Aurora kinases by this compound demonstrated that it effectively reduced kinase activity in vitro. The study provided insights into the potential therapeutic applications of this compound in cancer treatment by targeting specific signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid and related indole derivatives:
*Calculated based on the sulfonyl chloride precursor () and hydrolysis stoichiometry.
Reactivity and Functional Group Analysis
- Sulfonic Acid vs. Sulfonyl Chloride: The sulfonyl chloride (CAS 1316066-05-3) is highly reactive, serving as a precursor for sulfonamides or sulfonic acids via nucleophilic substitution .
- Methylamide Derivative (CAS 1300027-06-8) : The sulfonamide group reduces acidity and may enhance bioavailability, making it a candidate for medicinal chemistry applications .
Biological Activity
1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a compound belonging to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview.
1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid |
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 1316066-03-1 |
The biological activity of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is primarily attributed to its ability to interact with various molecular targets. The indole structure allows for binding to receptors and enzymes, modulating their activity. This can lead to:
- Inhibition of Viral Replication : Indole derivatives are known to interfere with viral life cycles by disrupting critical enzymatic processes.
- Reduction of Inflammation : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Induction of Apoptosis in Cancer Cells : It has been observed that certain indole derivatives can trigger programmed cell death in malignant cells.
Antiviral Activity
Research indicates that indole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can inhibit replication of viruses such as HIV and influenza by targeting viral enzymes .
Anticancer Properties
Indole derivatives have been studied for their anticancer effects. A case study involving a related compound demonstrated a reduction in tumor size in animal models through mechanisms involving apoptosis and cell cycle arrest . The specific pathways influenced by 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid remain an area for further research.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. A study highlighted its ability to lower levels of interleukins and tumor necrosis factor-alpha (TNF-α) in cell cultures . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Research has indicated that this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid shares structural similarities with other indoles such as indole-3-carbinol and indole-3-acetic acid, it exhibits unique biological activities due to its specific functional groups.
| Compound | Antiviral | Anticancer | Anti-inflammatory | Antimicrobial |
|---|---|---|---|---|
| 1-Acetyl-Indole Derivative | Yes | Yes | Yes | Yes |
| Indole-3-Carbinol | Moderate | Yes | Moderate | No |
| Indole-3-Acetic Acid | No | Moderate | No | Yes |
Case Studies
Several case studies have investigated the biological activities of related compounds:
- A study on indole derivatives demonstrated significant anticancer activity against breast cancer cell lines.
- Research on sulfonamide-containing indoles showed promising results against influenza virus replication.
Q & A
Basic Research Questions
What are the recommended synthetic routes and optimization strategies for 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid?
Methodological Answer:
Synthesis of this compound requires careful optimization due to the steric hindrance of the acetyl and dimethyl groups and the sulfonic acid moiety. A multi-step approach is recommended:
Indole Core Formation : Use Friedel-Crafts alkylation to introduce dimethyl groups, followed by cyclization under acidic conditions.
Sulfonation : Employ controlled sulfonation at the 6-position using chlorosulfonic acid in anhydrous conditions to avoid over-sulfonation.
Acetylation : Protect the indole nitrogen via acetylation using acetic anhydride in a non-polar solvent (e.g., toluene) to minimize side reactions.
Optimization should leverage Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and reaction time. Statistical methods (e.g., response surface modeling) can identify critical parameters for yield improvement .
How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. A mobile phase of acetonitrile/water (60:40, 0.1% TFA) is recommended for sulfonic acid derivatives .
- NMR Spectroscopy : Confirm the acetyl group (δ 2.1 ppm, singlet in H NMR; δ 170 ppm in C NMR) and sulfonic acid proton absence (indicating deprotonation).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M-H] ion for sulfonic acid).
For crystallinity analysis, X-ray diffraction is ideal but requires high-purity crystals .
What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
The sulfonic acid group confers hygroscopicity, necessitating anhydrous storage (desiccator, argon atmosphere). Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Accelerated Degradation Studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC for hydrolysis byproducts.
Evidence suggests sulfonic acid derivatives degrade via hydrolysis of the acetyl group under acidic conditions; thus, neutral pH buffers are recommended for solutions .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict electronic properties (HOMO-LUMO gaps) and reactive sites. For example:
- Reaction Path Search : Use software like GRRM to explore intermediates in sulfonation or acetylation steps.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives with favorable binding energies.
The ICReDD framework integrates computational and experimental data to streamline reaction design, reducing trial-and-error approaches .
What strategies resolve contradictions in reported reactivity data for sulfonated indole derivatives?
Methodological Answer:
Contradictions often arise from solvent polarity or catalytic effects. Systematic approaches include:
- Kinetic Profiling : Compare reaction rates under controlled conditions (e.g., ionic liquids vs. DMSO).
- Isotopic Labeling : Use O-labeled sulfonic acid to trace mechanistic pathways.
Statistical tools like ANOVA can isolate variables causing discrepancies. For example, trace metal impurities in catalysts may alter reaction outcomes .
How can reactor design improve scalability of sulfonation steps in synthesis?
Methodological Answer:
Continuous-flow reactors are superior for exothermic sulfonation:
- Microreactor Systems : Enhance heat dissipation and mixing efficiency, minimizing side reactions.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of sulfonic acid formation.
Reactor materials (e.g., glass-lined steel) must resist corrosion from chlorosulfonic acid. Computational fluid dynamics (CFD) simulations optimize flow rates and residence times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
